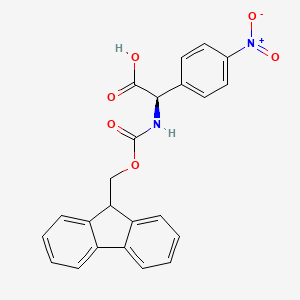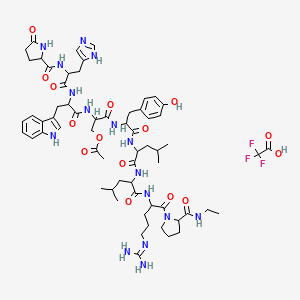
LeuprolideAcetateEPImpurityD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leuprolide Acetate EP Impurity D is a synthetic nonapeptide and an impurity of Leuprolide Acetate, which is a gonadotropin-releasing hormone (GnRH) agonist. This compound is primarily used in research settings to study the properties and effects of Leuprolide Acetate and its related impurities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leuprolide Acetate EP Impurity D is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the nonapeptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Leuprolide Acetate EP Impurity D follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle the repetitive coupling and deprotection steps efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Leuprolide Acetate EP Impurity D undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to study the structure-activity relationship of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogs. These products are analyzed to understand the stability and reactivity of the compound .
Scientific Research Applications
Leuprolide Acetate EP Impurity D is used in various scientific research applications, including:
Chemistry: Studying the synthesis and degradation pathways of peptide-based drugs.
Biology: Investigating the biological activity and stability of peptide hormones.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Leuprolide Acetate and its impurities.
Industry: Quality control and standardization of pharmaceutical products containing Leuprolide Acetate.
Mechanism of Action
Leuprolide Acetate EP Impurity D, like its parent compound Leuprolide Acetate, acts as a GnRH agonist. It binds to the GnRH receptor, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, followed by downregulation of these hormones due to receptor desensitization. This mechanism is utilized in the treatment of hormone-responsive cancers and other conditions .
Comparison with Similar Compounds
Similar Compounds
Leuprolide Acetate: The parent compound, used in the treatment of prostate cancer and endometriosis.
[Pro(Ac)]1-Leuprolide: An acetylated analog used for analytical purposes.
[D-His]-Leuprolide: A histidine-substituted analog.
[L-Leu]6-Leuprolide: A leucine-substituted analog.
Uniqueness
Leuprolide Acetate EP Impurity D is unique due to its specific sequence and the presence of acetylated serine and D-leucine residues. These modifications can influence its biological activity and stability, making it a valuable compound for research and analytical purposes .
Properties
Molecular Formula |
C63H87F3N16O15 |
|---|---|
Molecular Weight |
1365.5 g/mol |
IUPAC Name |
[3-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C61H86N16O13.C2HF3O2/c1-7-65-59(88)50-15-11-23-77(50)60(89)43(14-10-22-66-61(62)63)70-53(82)44(24-33(2)3)71-54(83)45(25-34(4)5)72-55(84)46(26-36-16-18-39(79)19-17-36)73-58(87)49(31-90-35(6)78)76-56(85)47(27-37-29-67-41-13-9-8-12-40(37)41)74-57(86)48(28-38-30-64-32-68-38)75-52(81)42-20-21-51(80)69-42;3-2(4,5)1(6)7/h8-9,12-13,16-19,29-30,32-34,42-50,67,79H,7,10-11,14-15,20-28,31H2,1-6H3,(H,64,68)(H,65,88)(H,69,80)(H,70,82)(H,71,83)(H,72,84)(H,73,87)(H,74,86)(H,75,81)(H,76,85)(H4,62,63,66);(H,6,7) |
InChI Key |
OFWNLMVSARWSEY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


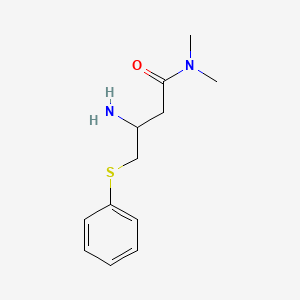
![alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol](/img/structure/B15124076.png)
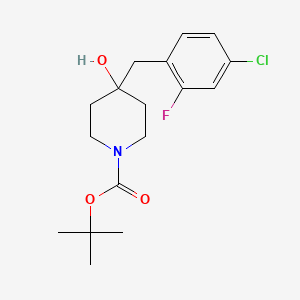
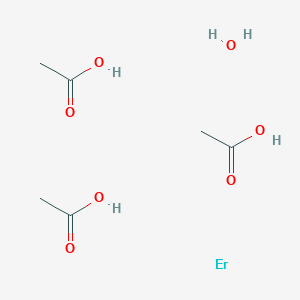
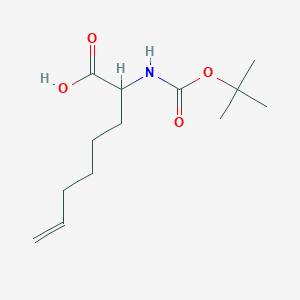
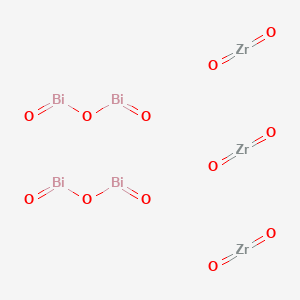
![1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine](/img/structure/B15124117.png)
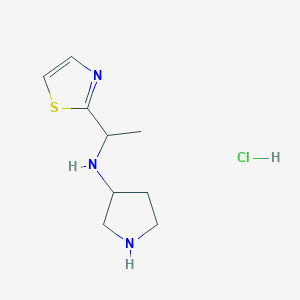
![11-Phenyl-11H-benzo[b]fluoren-11-ol](/img/structure/B15124128.png)
![4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]](/img/structure/B15124134.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124142.png)

![3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15124159.png)
